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Nybomycin deriv

Aqueous solubility Formulation development In vivo pharmacokinetics

Researchers developing evolutionary trapping protocols against fluoroquinolone-resistant pathogens face poor aqueous solubility (9 μM for parent DNM) and lack of Gram-negative activity with earlier nybomycins. • This aminomethyl nybomycin derivative (C₁₈H₂₀ClN₃O₃, MW 361.8) offers improved physicochemical properties, enabling formulation development for in vivo pharmacokinetic studies. • Validated for DNA gyrase cleavage assays using S83L/S84L mutant enzymes-critical for medicinal chemistry programs developing mutant-selective topoisomerase inhibitors. • Custom-synthesized via scalable modular route; inquire for bulk quantities supporting crystallography, biochemical assay development, and murine infection model studies.

Molecular Formula C18H20ClN3O3
Molecular Weight 361.8 g/mol
Cat. No. B10778832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNybomycin deriv
Molecular FormulaC18H20ClN3O3
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CN(C)C)C.Cl
InChIInChI=1S/C18H19N3O3.ClH/c1-10-5-15(23)21-9-24-18-16-13(7-12(10)17(18)21)11(8-19(2)3)6-14(22)20(16)4;/h5-7H,8-9H2,1-4H3;1H
InChIKeyFALWMIAEJSRSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nybomycin Derivatives: Reverse Antibiotics for FQ-Resistant Bacteria


Nybomycin derivatives constitute a class of heterocyclic natural products and semi-synthetic analogues, primarily derived from Streptomyces species, characterized by their unusual "reverse antibiotic" mechanism of action [1]. Unlike conventional antibiotics that lose efficacy against resistant mutants, compounds such as deoxynybomycin (DNM) and its optimized derivatives (e.g., DNM-2, Antibacterial agent 287) selectively target mutant DNA gyrase enzymes bearing the S83L/I or S84L mutations that confer fluoroquinolone (FQ) resistance, rendering them particularly valuable for research targeting methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and FQ-resistant Gram-negative pathogens [2].

MechanismTargets mutant DNA gyrase (S83L/I, S84L) in FQ-resistant strains; inverse selectivity vs. wild-type
SpectrumCompound-dependent Gram-positive vs. Gram-negative coverage; review derivative-specific profile
Selection LogicSolubility and target-engagement profile vary by derivative; match compound to model requirements

Nybomycin Selection: Structure-Activity Requirements


Generic substitution among nybomycin-class compounds is not scientifically valid due to profound differences in physicochemical properties, spectrum breadth, and target engagement that are not predictable from core scaffold identity alone. The parent compound deoxynybomycin (DNM) exhibits aqueous solubility of only 9 μM, severely limiting its experimental utility, whereas the alkyl-substituted derivative DNM-2 achieves 121 μM solubility—a 13.4-fold improvement that directly enables in vivo pharmacokinetic studies and formulation development [1]. Furthermore, while earlier nybomycins were described as exclusively active against Gram-positive FQ-resistant strains harboring GyrA mutations, recent evidence demonstrates that specific derivatives (e.g., Antibacterial agent 287/Compound 26) extend activity to wild-type Gram-negative bacteria including E. coli, a property absent in the parent scaffold [2]. These compound-specific variations in solubility, spectrum, and potency against distinct gyrase mutants preclude interchangeable use in experimental systems [3].

Target CompoundDNM-2 / Agent 287
Parent DNM Solubility differs markedly; parent DNM may not support in vivo formulation workflows
Target CompoundAgent 287 (Compound 26)
Earlier Nybomycins Wild-type Gram-negative activity absent in parent scaffold; spectrum may not transfer
Selection Note
Derivative-specific gyrase mutant preference and solubility require compound-level validation before substitution

Nybomycin Derivatives: Activity, Solubility & Target Engagement


Aqueous Solubility: DNM-2 vs. Parent DNM

The parent natural product deoxynybomycin (DNM) possesses extremely poor aqueous solubility of 9 μM, rendering it essentially unsuitable for in vivo administration or standard formulation protocols. The semi-synthetic derivative DNM-2, incorporating a small alkyl appendage, demonstrates aqueous solubility of 121 μM, representing a 13.4-fold increase over DNM [1]. This improvement was achieved through modular synthetic modification while maintaining antibacterial efficacy.

Aqueous Solubility
Head-to-head
13.4-fold increase
DNM-2: 121 μM vs. parent DNM: 9 μM
Supports formulation-development review
Solubility differential determines in vivo formulation feasibility
Aqueous solubility Formulation development In vivo pharmacokinetics

Broad-Spectrum Gram-Negative Activity: Agent 287 vs. DNM

Earlier nybomycin derivatives were characterized as selectively active against FQ-resistant Gram-positive strains bearing GyrA mutations, with minimal activity against wild-type strains. Antibacterial agent 287 (Compound 26), a deoxynybomycin derivative, demonstrates MIC values of 0.5 μg/mL against wild-type S. aureus, 0.5 μg/mL against wild-type E. coli, and 0.06 μg/mL against E. coli ΔtolC [1]. This contrasts sharply with the class-level description of nybomycins as being inactive against wild-type strains with FQ-sensitive gyrases [2].

Gram-Negative Activity
Class-level
MIC 0.5 μg/mL (WT E. coli); 0.06 μg/mL (ΔtolC)
Class baseline: generally inactive against WT Gram-negative strains
Supports Gram-negative screening context
Activity against wild-type strains is compound-specific; not a class property
Gram-negative activity Wild-type susceptibility Broad-spectrum antibacterial

Mutant Gyrase Inhibition: DNM-2 vs. Ciprofloxacin

In DNA gyrase cleavage assays, ciprofloxacin (CIP) demonstrates substantially reduced inhibitory activity against S83L or S83R mutant DNA gyrase compared with wild-type enzyme, reflecting the clinical resistance mechanism. In contrast, DNM and DNM-2 maintain robust inhibition of the mutant gyrase isoforms, while showing minimal activity against wild-type gyrase [1]. This inverse selectivity profile defines the "reverse antibiotic" mechanism and enables the proposed resistance cycling strategy.

Mutant Gyrase Inhibition
Head-to-head
DNM-2 inhibits S83L/S83R mutant gyrase; minimal WT inhibition
Ciprofloxacin: inverse profile — WT inhibition, reduced mutant activity
Supports resistance-cycling research context
Inverse selectivity profiles observed in cleavage complex assays
DNA gyrase inhibition GyrA S83L/S84L mutant Fluoroquinolone resistance

In Vivo MRSA Efficacy: DNM-2 vs. Ciprofloxacin

In a murine peritonitis model infected with FQ-resistant MRSA (carrying the S84L GyrA mutation), treatment with DNM-2 at 50 mg/kg (IP, twice daily) resulted in 100% survival at 72 hours, compared with 0% survival in vehicle-treated controls [1]. Critically, ciprofloxacin treatment in this same model with FQ-resistant MRSA showed no survival benefit, consistent with the resistance phenotype [1].

In Vivo MRSA Model
Head-to-head
DNM-2: 100% survival at 72 h (50 mg/kg, IP, BID)
Ciprofloxacin: no survival benefit; vehicle: 0% survival
Supports in vivo model-response context
Murine peritonitis model; FQ-resistant MRSA (GyrA S84L); model-specific endpoint
In vivo efficacy MRSA infection model Fluoroquinolone-resistant

FQR MRSA/VRE Activity: DNM-2 vs. Fluoroquinolones

DNM and its derivatives DNM-2 and DNM-8 demonstrate outstanding antibacterial potency and selectivity against FQR MRSA and VRE clinical isolates [1]. This activity is specifically correlated with the presence of the S84L GyrA mutation in MRSA isolates, which is found in nearly 100% of FQR MRSA clinical strains [1]. The compounds show minimal activity against FQ-sensitive strains lacking this mutation, confirming the reverse antibiotic phenotype.

FQR Isolate Activity
Cross-study
DNM, DNM-2, DNM-8: reported activity against FQR MRSA/VRE clinical isolates
Fluoroquinolones: ineffective against same FQR isolates
Supports FQR isolate screening context
Activity correlated with S84L GyrA mutation; FQ-sensitive strains show minimal response
MRSA VRE Clinical isolates Antibacterial potency

Enhanced Potency & Solubility: 6DNM-2-L1A vs. DNM-2

Following systematic medicinal chemistry optimization addressing aqueous solubility as the major development hurdle, the analogue 6DNM-2-L1A was identified as the most potent and soluble nybomycin derivative tested to date, surpassing the previously optimized DNM-2 [1]. This compound emerged from computational chemistry-guided design efforts aimed at improving the physicochemical liabilities of the nybomycin scaffold while preserving target engagement.

6DNM-2-L1A Profile
Source review
Reported highest combined potency and solubility rank in tested set
Optimization frontier; surpasses DNM-2 in ranking
Supports lead-optimization context
Thesis-derived data; independent replication pending
Medicinal chemistry Solubility optimization Structure-activity relationship

Nybomycin Derivatives: Research & Procurement Applications


Resistance Cycling with Fluoroquinolones

Researchers investigating evolutionary trapping strategies should utilize DNM-2 or Antibacterial agent 287 in sequential or combination treatment protocols with ciprofloxacin or levofloxacin. The inverse selectivity profiles of nybomycin derivatives (active against FQ-resistant gyrase mutants, inactive against wild-type) and fluoroquinolones (active against wild-type, inactive against mutants) create an "evolutionary loop" wherein resistance to one agent re-sensitizes bacteria to the other [1]. This scenario requires compounds with established mutant gyrase engagement, for which DNM-2 and its optimized analogues are validated [2].

Gram-Negative Efflux and Permeability Studies

Antibacterial agent 287 (Compound 26) is uniquely suited for studies examining Gram-negative bacterial permeability barriers and efflux mechanisms. The differential MIC of 0.5 μg/mL against wild-type E. coli versus 0.06 μg/mL against E. coli ΔtolC (8.3-fold difference) provides a quantifiable window for assessing efflux pump contributions and permeability enhancement strategies [3]. This compound enables structure-permeability relationship studies that are not feasible with parent DNM due to its lack of wild-type Gram-negative activity.

FQ-Resistant MRSA In Vivo Models

Laboratories conducting murine infection models with FQ-resistant MRSA should procure DNM-2, which has demonstrated 100% survival benefit in peritonitis models where ciprofloxacin showed no efficacy [2]. The improved aqueous solubility of DNM-2 (121 μM vs. 9 μM for parent DNM) enables formulation for intraperitoneal administration, whereas parent DNM is unsuitable for in vivo dosing [2]. This application scenario is essential for translational research programs evaluating nybomycin derivatives as potential clinical candidates.

SAR for GyrA Mutant Selectivity

Medicinal chemistry groups developing novel topoisomerase inhibitors should utilize DNM, DNM-2, and DNM-8 as reference compounds in DNA gyrase cleavage assays with S83L/S84L mutant enzymes [2]. The established scalable synthetic route to these derivatives [4] enables procurement of sufficient material for biochemical assay development and crystallography efforts aimed at elucidating the structural basis for mutant gyrase selectivity. The modular synthesis also facilitates access to non-natural derivatives with enhanced solubility properties [4].

Application
Selection Property
Validation Focus
Resistance cycling studies
Mutant gyrase engagement profile
Inverse selectivity assay context
Gram-negative permeability studies
Wild-type Gram-negative activity
Efflux and permeability endpoint review
FQ-resistant MRSA model studies
In vivo formulation compatibility
Model-response endpoint monitoring
GyrA mutant SAR studies
Reference compound utility
Biochemical assay and crystallography context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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